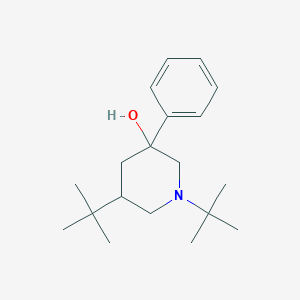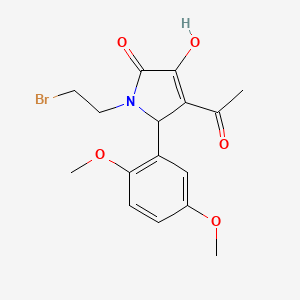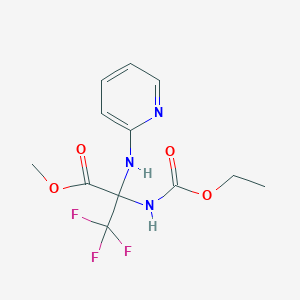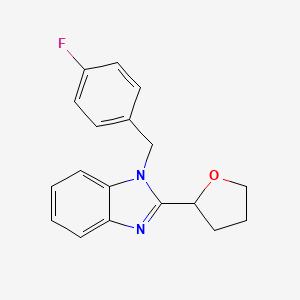
Methyl 2-chloro-2-methyl-3-(phenylsulfonyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-chloro-2-methyl-3-(phenylsulfonyl)propanoate is an organic compound that belongs to the class of sulfonyl esters It is characterized by the presence of a sulfonyl group attached to a phenyl ring and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-2-methyl-3-(phenylsulfonyl)propanoate typically involves the reaction of 2-chloro-2-methylpropanoic acid with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting product is then esterified using methanol and a catalyst such as sulfuric acid to yield the final compound.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-chloro-2-methyl-3-(phenylsulfonyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous acidic conditions.
Major Products
Substitution: Formation of 2-azido-2-methyl-3-(phenylsulfonyl)propanoate or 2-thiocyanato-2-methyl-3-(phenylsulfonyl)propanoate.
Reduction: Formation of 2-chloro-2-methyl-3-(phenylsulfanyl)propanoate.
Oxidation: Formation of 2-chloro-2-methyl-3-(phenylsulfonyl)propanoic acid.
Applications De Recherche Scientifique
Methyl 2-chloro-2-methyl-3-(phenylsulfonyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as a precursor in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl 2-chloro-2-methyl-3-(phenylsulfonyl)propanoate involves its interaction with nucleophiles and electrophiles. The chlorine atom acts as a leaving group in substitution reactions, while the sulfonyl group can participate in redox reactions. The compound’s reactivity is influenced by the electron-withdrawing effects of the sulfonyl and ester groups, which stabilize the transition states and intermediates during reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-chloro-2-methyl-3-(phenylsulfanyl)propanoate: Similar structure but with a sulfide group instead of a sulfonyl group.
Methyl 2-bromo-2-methyl-3-(phenylsulfonyl)propanoate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 2-chloro-2-methyl-3-(phenylsulfonyl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Uniqueness
Methyl 2-chloro-2-methyl-3-(phenylsulfonyl)propanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The presence of both a sulfonyl and ester group makes it a versatile intermediate for various synthetic applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C11H13ClO4S |
|---|---|
Poids moléculaire |
276.74 g/mol |
Nom IUPAC |
methyl 3-(benzenesulfonyl)-2-chloro-2-methylpropanoate |
InChI |
InChI=1S/C11H13ClO4S/c1-11(12,10(13)16-2)8-17(14,15)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Clé InChI |
FLTITFIUOIRWRP-UHFFFAOYSA-N |
SMILES canonique |
CC(CS(=O)(=O)C1=CC=CC=C1)(C(=O)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Quinolinecarboxamide, N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-](/img/structure/B11050533.png)
![methyl 3-(3-bromo-4-fluorophenyl)-3-(6-{[(4-chlorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate](/img/structure/B11050537.png)

![1-(4-Chlorophenyl)-3-{4-[2-(2,4-dimethoxyphenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11050548.png)
![2-{Acetyl[3-(morpholin-4-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}ethyl benzoate](/img/structure/B11050549.png)
![Methyl 4-{2,5-dioxo-3-[4-(3-phenylpropyl)piperidin-1-yl]pyrrolidin-1-yl}benzoate](/img/structure/B11050555.png)
![2-chloro-4-methyl-6-[(2E)-1-methyl-2-(4-methylbenzylidene)hydrazinyl]pyridine-3-carbonitrile](/img/structure/B11050558.png)

![1-Benzyl-3-[1'-(4-fluorobenzoyl)-4,4'-bipiperidin-1-YL]pyrrolidine-2,5-dione](/img/structure/B11050567.png)


![1-(3-chloro-4-fluorophenyl)-3-[(3aR,7aS)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]pyrrolidine-2,5-dione](/img/structure/B11050574.png)

![3-(5-Chloro-2-methoxyphenyl)-6-(2,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050610.png)